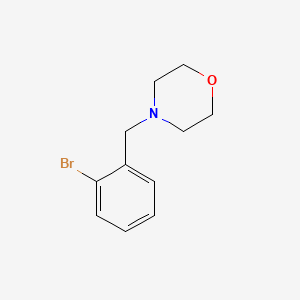

4-(2-Bromobenzyl)morpholine

描述

属性

IUPAC Name |

4-[(2-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVOGXWQWZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385841 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91130-51-7 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1. Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Alkylation | 2-Bromobenzyl chloride | K2CO3, MeCN, 82°C, 24h | 85% | 98% |

| One-Pot Synthesis | 2-Bromobenzyl bromide | Morpholine, 120°C, 5h | 95% | 95% |

| Reductive Amination | 2-Bromobenzaldehyde | NaBH4, MeOH, 0°C, 3h | 75% | 90% |

Purification and Characterization

Recrystallization : Ethyl acetate at 80°C is the preferred solvent, yielding white crystals with >99% purity.

Spectroscopic Validation :

化学反应分析

4-(2-Bromobenzyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-(2-Bromobenzyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Bromobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

4-(2-Bromobenzyl)morpholine can be compared with other similar compounds, such as:

4-(4-Bromobenzyl)morpholine: Similar structure but with the bromine atom at the para position instead of the ortho position.

4-(2-Chlorobenzyl)morpholine: Similar structure but with a chlorine atom instead of a bromine atom.

4-(2-Fluorobenzyl)morpholine: Similar structure but with a fluorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

生物活性

4-(2-Bromobenzyl)morpholine is a morpholine derivative characterized by the presence of a bromobenzyl group at the 4-position of the morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- CAS Number : 91130-51-7

- Molecular Weight : 256.14 g/mol

The presence of the bromine atom enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various morpholine derivatives reported that compounds with halogen substitutions showed improved inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| 4-(Chloroacetyl)morpholine | Escherichia coli | 15 |

| 4-(Bromobenzyl)morpholine | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving topoisomerase inhibition. A recent study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC values significantly lower than those of standard chemotherapeutics .

The proposed mechanism involves the following pathways:

- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerase I and II, disrupting DNA replication and transcription.

- Induction of Apoptosis : It was found to increase levels of cleaved caspase-3 and LC3A/B, markers indicative of apoptosis and autophagy .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it selectively inhibits COX-2 over COX-1, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

Case Study 1: Anticancer Efficacy

In a controlled study, various concentrations of this compound were tested against MCF-7 and MDA-MB-231 cells. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM. The study utilized MTT assays to quantify cell viability, revealing that at 10 µM concentration, the compound achieved approximately 80% inhibition in both cell lines .

Case Study 2: Antimicrobial Assessment

A comparative study involving several morpholine derivatives showed that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. Specifically, the study highlighted that this compound had superior activity against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-bromobenzyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzyl halides (e.g., 2-bromobenzyl bromide) react with morpholine in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of benzyl halide to morpholine), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by NMR and LC-MS .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, morpholine protons at δ 3.6–2.4 ppm) .

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256–258 for C₁₁H₁₄BrNO⁺) .

- Melting point analysis : Though not always crystalline, derivatives like thioacetamide analogs show sharp melting points (e.g., 231–233°C for bromobenzyl-thiazolyl derivatives) .

Q. What experimental protocols are recommended for determining aqueous solubility of this compound?

- Methodological Answer : Use the shake-flask method:

Prepare a saturated solution in phosphate-buffered saline (PBS, pH 7.4).

Agitate for 24 hours at room temperature.

Centrifuge to remove undissolved particles.

Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm) or HPLC.

- Reported solubility for analogs (e.g., 180–184 μM for chlorinated derivatives) suggests moderate hydrophilicity due to the morpholine ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound analogs?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

- Standardize assays : Use recombinant CYP isoforms (e.g., CYP2A13) and control cofactors (NADPH).

- Validate purity : Employ HPLC-MS to rule out impurities from commercial sources (e.g., ChemBridge) or in-house syntheses .

- Cross-validate with orthogonal techniques : Compare inhibition kinetics (e.g., competitive vs. non-competitive) with fluorescence-based and radiometric assays .

Q. What strategies can elucidate the role of the bromine substituent in modulating biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogens (Cl, F) or methyl groups at the 2-position. Compare inhibition potency against CYP2A13 .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess halogen bonding interactions with active-site residues (e.g., Phe³¹⁰ in CYP2A13).

- Electrostatic potential maps : Analyze electron density to evaluate how bromine’s polarizability influences binding affinity .

Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELX programs for structure solution and refinement. For example, 4-(4-nitrobenzyl)morpholine crystallizes in monoclinic P2₁/c with unit cell parameters a = 6.1371 Å, b = 8.2535 Å .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .

Q. How can metabolic stability of this compound be assessed in preclinical models?

- Methodological Answer :

- In vitro phenotyping : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- CYP isoform screening : Use recombinant CYPs (e.g., 3A4, 2D6) to identify major metabolizing enzymes.

- Metabolite identification : Employ high-resolution MS (HRMS) to detect oxidative metabolites (e.g., morpholine ring-opening or debromination products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。